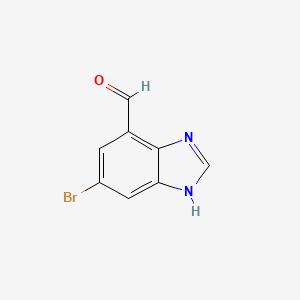

5-Bromobenzimidazole-7-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1806517-12-3 |

|---|---|

Molecular Formula |

C8H5BrN2O |

Molecular Weight |

225.04 g/mol |

IUPAC Name |

6-bromo-1H-benzimidazole-4-carbaldehyde |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-4H,(H,10,11) |

InChI Key |

ZBEJSSAMWQHONS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C=O)N=CN2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromobenzimidazole 7 Carbaldehyde

Historical and Current Synthetic Pathways

The synthesis of polysubstituted benzimidazoles like 5-Bromobenzimidazole-7-carbaldehyde can be approached through various strategies. These generally fall into two main categories: functionalization of a pre-formed benzimidazole (B57391) ring or the cyclization of appropriately substituted benzene (B151609) derivatives.

Direct Halogenation Strategies

Direct halogenation of a benzimidazole-7-carbaldehyde scaffold is a conceivable but challenging approach. The electronic nature of the benzimidazole ring and the directing effects of the existing carbaldehyde group would influence the regioselectivity of the bromination. Typically, electrophilic substitution on the benzimidazole ring is complex, often leading to a mixture of isomers. Research on the direct bromination of benzimidazole itself indicates that the reaction can yield various brominated products depending on the reaction conditions. Achieving selective bromination at the 5-position in the presence of a deactivating carbaldehyde group at the 7-position would require careful control of the brominating agent and reaction parameters.

Functional Group Interconversions Leading to Carbaldehyde

A more controlled method involves the introduction of the carbaldehyde group onto a pre-existing 5-bromobenzimidazole scaffold. 5-Bromo-1H-benzimidazole can be synthesized from the cyclization of 4-bromo-1,2-benzenediamine with formic acid or its derivatives. chemicalbook.com Once the 5-bromobenzimidazole core is obtained, a formyl group can be introduced at the 7-position.

Standard formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, are often employed for introducing aldehyde functionalities onto aromatic and heterocyclic rings. However, the regioselectivity of these reactions on a substituted benzimidazole can be unpredictable. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and dimethylformamide mixture, is a powerful tool for formylating electron-rich aromatic compounds. Its application to 5-bromobenzimidazole would need to overcome the deactivating effect of the bromo substituent and direct the formylation to the desired C-7 position.

Alternatively, a functional group already present at the 7-position can be converted into a carbaldehyde. For instance, a 7-methyl group could be oxidized, or a 7-carboxylic acid derivative could be reduced to the aldehyde. These multi-step sequences offer better control over the final product's structure.

Cyclization Reactions for Benzimidazole Ring Formation

The most reliable and regioselective approach to synthesizing this compound is through the cyclization of a precisely substituted o-phenylenediamine (B120857) precursor. This method involves the synthesis of a benzene ring carrying an amino group, a bromo group, and a formyl group in the required 1,2-diamino-4-bromo-6-formyl arrangement.

A plausible synthetic route would start from a readily available substituted aniline. For example, 4-bromo-2-nitroaniline (B116644) can be a key starting material. nih.gov The challenge lies in introducing a formyl group or a precursor to it at the position ortho to the nitro group and meta to the bromo group. Subsequent reduction of the nitro group would then yield the desired 4-bromo-6-formyl-1,2-phenylenediamine. This diamine can then be cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the imidazole (B134444) ring and afford the final product. nih.gov The condensation of o-phenylenediamines with aldehydes is a well-established method for benzimidazole synthesis. organic-chemistry.org

| Reaction Type | Description | Potential Challenges |

| Direct Halogenation | Bromination of a pre-formed benzimidazole-7-carbaldehyde. | Poor regioselectivity, potential for multiple brominated byproducts. |

| Functional Group Interconversion | Formylation of 5-bromobenzimidazole or conversion of another functional group at C-7. | Achieving regioselective formylation at C-7, multi-step process. |

| Cyclization | Condensation of 4-bromo-6-formyl-1,2-phenylenediamine with a C1 source. | Synthesis of the specifically substituted o-phenylenediamine precursor. |

Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials is critical for the successful synthesis of this compound. The choice of precursors is dictated by the chosen synthetic pathway.

For pathways involving the cyclization of a substituted o-phenylenediamine, the key precursor is 4-bromo-1,2-phenylenediamine or a derivative thereof. prepchem.comgoogle.comcymitquimica.comchemicalbook.comsigmaaldrich.com The synthesis of this diamine often starts from o-phenylenediamine itself, which undergoes acetylation to protect the amino groups, followed by bromination and subsequent hydrolysis. google.com

Alternatively, starting from 4-bromo-2-nitroaniline provides a more direct route to a precursor that can be further functionalized. nih.govresearchgate.net The synthesis of 4-bromo-2-nitrobenzaldehyde, a potential precursor that could be converted to the corresponding diamine, has been reported. nih.gov

The choice of the C1 synthon for the cyclization step is also important. Formic acid is commonly used and is effective for forming the imidazole ring. Other reagents like triethyl orthoformate can also be employed, sometimes under milder conditions. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include temperature, reaction time, solvent, and catalyst.

In cyclization reactions, the choice of acid catalyst and temperature can significantly impact the rate and efficiency of the reaction. For instance, the condensation of o-phenylenediamines with aldehydes can be catalyzed by a variety of acids, and the optimal choice depends on the specific substrates. nih.gov

For functional group interconversions, such as formylation reactions, the stoichiometry of the reagents and the reaction temperature are critical to control selectivity and prevent side reactions. In the case of a Vilsmeier-Haack reaction, careful control of the amount of the Vilsmeier reagent and the reaction temperature is necessary to avoid over-reaction or decomposition of the starting material.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact and improving the sustainability of its production.

For the initial cyclization step, a solvent-free, one-pot grinding and heating method has been reported for the synthesis of benzimidazole derivatives. google.com This approach eliminates the need for solvents like DMF, which are considered hazardous. The reaction proceeds by mixing the o-phenylenediamine derivative with an organic acid or aldehyde and heating the mixture. google.com

Furthermore, exploring the use of greener solvents, such as ionic liquids or deep eutectic solvents, could provide more environmentally friendly alternatives to traditional organic solvents. Microwave-assisted synthesis has also been shown to be a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous.

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: Utilizing raw materials and feedstocks that are renewable rather than depleting.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents.

Large-Scale Synthetic Considerations and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several process chemistry parameters to ensure safety, efficiency, and cost-effectiveness.

Key Large-Scale Considerations:

Heat Transfer: Exothermic reactions, such as the formylation step, can pose significant challenges on a large scale. Efficient heat transfer is critical to maintain temperature control and prevent runaway reactions. The choice of reactor design and cooling systems is paramount.

Mass Transfer: In heterogeneous reaction mixtures, such as those involving solid catalysts, efficient mixing is essential to ensure adequate mass transfer between phases. The type of agitator and mixing speed can have a significant impact on reaction rates and yields.

Reagent Handling and Dosing: The safe handling and accurate dosing of hazardous reagents, such as strong acids, bases, and organometallic compounds, are critical on a large scale. Automated dosing systems can improve safety and reproducibility.

Work-up and Purification: The purification of the final product on a large scale can be challenging and costly. The choice of purification method, such as crystallization, distillation, or chromatography, will depend on the physical properties of the compound and the required purity. Developing a robust crystallization process is often the most cost-effective method for large-scale purification.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety hazards associated with the process. This includes an assessment of the thermal stability of reactants, intermediates, and products.

| Parameter | Laboratory-Scale Consideration | Large-Scale Consideration |

| Heat Management | Simple heating/cooling baths | Jacketed reactors, internal cooling coils, heat exchangers |

| Mixing | Magnetic stirrers | Mechanical agitators, baffles |

| Reagent Addition | Manual addition | Automated dosing systems |

| Purification | Flash chromatography | Crystallization, distillation |

| Safety | Standard laboratory precautions | Process safety management, HAZOP studies |

| Cost | Less critical | Major driver for process optimization |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromobenzimidazole 7 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 5-Bromobenzimidazole-7-carbaldehyde, a detailed analysis of its NMR spectra would provide conclusive evidence of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each proton in the molecule. Based on the analysis of related structures, such as 5-bromobenzimidazole, the following proton chemical shifts are predicted. The presence of an electron-withdrawing aldehyde group at the 7-position is expected to deshield the adjacent protons, causing their signals to appear at a lower field.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.30 | s |

| H-4 | ~7.90 | d |

| H-6 | ~7.60 | d |

| CHO | ~9.95 | s |

| NH | ~12.70 | br s |

Note: Predicted values are based on data for 5-bromobenzimidazole and the expected electronic effects of the aldehyde substituent. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are influenced by the bromine and aldehyde substituents. The carbonyl carbon of the aldehyde is expected to have a characteristic signal in the downfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-4 | ~125 |

| C-5 | ~117 |

| C-6 | ~128 |

| C-7 | ~135 |

| C-7a | ~140 |

| C-3a | ~138 |

| CHO | ~192 |

Note: Predicted values are based on known data for benzimidazole (B57391) derivatives and established substituent effects.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be instrumental in confirming the assignments made in the ¹H and ¹³C NMR spectra.

As of the latest literature search, specific 2D NMR data for this compound is not available.

Infrared (IR) and Raman Spectroscopic Profiling

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3400-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (aldehyde) | 1710-1685 |

| C=N stretch | 1630-1575 |

| C=C stretch (aromatic) | 1600-1450 |

| C-Br stretch | 680-515 |

Note: These are expected ranges for the functional groups present.

High-Resolution Mass Spectrometry (HRMS) Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₅BrN₂O), the expected exact mass can be calculated. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, which would be a key identifier for the compound.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 224.9661 |

| [M+H]⁺ (for ⁸¹Br) | 226.9641 |

Note: These values are calculated based on the elemental composition.

X-ray Diffraction Crystallography of this compound

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no single-crystal X-ray diffraction data for this compound has been reported in the literature. If a suitable crystal could be grown, this technique would provide an unambiguous confirmation of the molecular structure and could reveal details about its crystal packing and hydrogen bonding network.

Single-Crystal X-ray Diffraction Analysis

Detailed single-crystal X-ray diffraction data for the specific compound this compound is not publicly available in the searched resources. Crystallographic studies are essential for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

For related benzimidazole derivatives, single-crystal X-ray diffraction has been a crucial technique for structural elucidation. nih.govresearchgate.net These studies typically involve growing a single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern is then analyzed to construct an electron density map, from which the positions of the individual atoms can be determined. Key parameters obtained from such an analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the structural features of the molecule—a benzimidazole core, a bromine atom, and a carbaldehyde group—several types of intermolecular interactions can be anticipated to govern its solid-state architecture.

Benzimidazole derivatives are well-known for their ability to form robust hydrogen-bonding networks. researchgate.netresearchgate.netresearchgate.net The N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as an acceptor. This often leads to the formation of chains or dimeric motifs. researchgate.net The carbaldehyde group's oxygen atom can also participate as a hydrogen bond acceptor.

Polymorphism Studies

There are no published studies on the polymorphism of this compound found in the available resources. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and their study is of significant interest. Investigating the polymorphism of this compound would require systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential different crystalline forms. Each potential polymorph would then need to be characterized by techniques such as X-ray powder diffraction, differential scanning calorimetry, and single-crystal X-ray diffraction to confirm its unique structure.

Reactivity Profiles and Mechanistic Studies of 5 Bromobenzimidazole 7 Carbaldehyde

Electrophilic Aromatic Substitution Reactions

The benzimidazole (B57391) ring is a 10π electron aromatic system, making it susceptible to electrophilic aromatic substitution. chemicalbook.com The outcome of such reactions on 5-Bromobenzimidazole-7-carbaldehyde is dictated by the directing effects of its three key components: the imidazole (B134444) ring, the bromine atom, and the carbaldehyde group.

The benzimidazole system itself is considered π-excessive, and calculations indicate that positions 4, 5, 6, and 7 are prone to electrophilic attack. chemicalbook.com However, the substituents present will modulate this inherent reactivity. The bromine at position 5 is a deactivating but ortho-, para-directing group. The carbaldehyde at position 7 is a meta-directing deactivator. The fused imidazole ring complicates simple predictions, but generally, the benzene (B151609) portion of the molecule is where substitution is expected.

Given the deactivating nature of both the bromo and carbaldehyde groups, forcing conditions may be required for reactions like nitration or halogenation. The most likely position for substitution by an incoming electrophile (E+) would be at position 4, which is ortho to the bromine and meta to the aldehyde, representing a compromise between the directing effects. Substitution at position 6 is also possible, being para to the bromine, but this position is ortho to the deactivating aldehyde group.

Nucleophilic Addition and Condensation Reactions at the Carbaldehyde Group

The carbaldehyde group at the 7-position is a classic electrophilic site, readily undergoing nucleophilic addition and condensation reactions. This functionality serves as a synthetic handle to build more complex molecular architectures.

Common transformations include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.

Schiff Base Formation: Condensation with primary amines to form imines, which can be valuable intermediates or final products in their own right. The synthesis of various benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. mdpi.comnih.gov

Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene, allowing for the extension of the carbon framework.

Grignard and Organolithium Addition: Addition of organometallic reagents to form secondary alcohols. youtube.com

Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using agents like sodium borohydride (B1222165) (NaBH₄) or oxidized to a carboxylic acid with reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. rsc.orgresearchgate.net

These reactions are fundamental in organic chemistry and are expected to proceed efficiently with this compound, providing a gateway to a wide array of derivatives.

Suzuki-Miyaura Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at position 5 is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. libretexts.org The reaction is valued for its mild conditions and high functional group tolerance. rsc.orgnih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org For aryl bromides, the oxidative addition step is often rate-determining. acs.org

A variety of catalyst systems, comprising a palladium source and a ligand, are effective for the Suzuki-Miyaura coupling of aryl bromides. Modern bulky, electron-rich phosphine (B1218219) ligands are particularly effective. libretexts.orgnih.govclockss.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | mdpi.com |

| Pd₂(dba)₃ | Buchwald Ligands | K₃PO₄ | Dioxane | 80-100 | nih.gov |

| Pd(PPh₃)₄ | (self-ligated) | K₃PO₄ | Toluene | 80 | mdpi.com |

These conditions are generally applicable to bromo-benzimidazoles and are expected to be effective for coupling various aryl or heteroaryl boronic acids to the 5-position of this compound.

Heck, Sonogashira, and Stille Coupling Reactions

Beyond the Suzuki reaction, the bromine atom also facilitates other key palladium-catalyzed cross-couplings.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst and a base. N-Heterocyclic Carbene (NHC) ligated palladium catalysts have proven to be robust and efficient for the Heck coupling of aryl bromides. psu.eduresearchgate.net

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is a powerful tool for creating aryl-alkyne linkages. researchgate.netlibretexts.org Microwave-assisted Sonogashira couplings on benzimidazole scaffolds have been shown to proceed efficiently, often with shorter reaction times and higher yields, even without protection of the benzimidazole N-H group. researchgate.net

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent. While effective, the toxicity of the tin reagents and byproducts often makes other coupling methods preferable.

Table 2: Typical Conditions for Heck and Sonogashira Reactions

| Reaction | Palladium Source | Ligand/Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | TEA | DMF | 100-140 | nih.gov |

| Heck | Pd(OAc)₂ | NHC precursor | Cs₂CO₃ | DMF/H₂O | 80 | psu.edu |

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMSO | 100 (MW) | researchgate.net |

Oxidative and Reductive Transformations

The molecule possesses two primary sites for redox chemistry: the carbaldehyde group and the benzimidazole core.

Oxidation: The aldehyde at C-7 can be selectively oxidized to the corresponding carboxylic acid (5-bromo-1H-benzimidazole-7-carboxylic acid) using a variety of standard oxidizing agents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver(I) oxide (Ag₂O). The synthesis of benzimidazoles can itself be an oxidative process, for example, via the oxidative cyclodehydrogenation of an intermediate formed from o-phenylenediamine and an aldehyde. mdpi.com

Reduction: The aldehyde is readily reduced to a primary alcohol ( (5-bromo-1H-benzimidazol-7-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄). mdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. It is also possible to achieve chemoselective reduction of a nitro group to an amine in the presence of other reducible groups like aldehydes, which is a common strategy in benzimidazole synthesis. pcbiochemres.com

Acid-Base Chemistry and Tautomerism of the Benzimidazole Core

The benzimidazole ring system exhibits both acidic and basic properties. The pyrrolic N-H proton is weakly acidic, while the pyridinic nitrogen is basic. chemicalbook.comscholarsresearchlibrary.com The pKa for the conjugate acid of benzimidazole itself is around 5.6, indicating it is a moderately strong base. chemicalbook.com The N-H proton has a pKa of about 12.8, making it significantly more acidic than a simple alcohol. chemicalbook.com Substituents can influence these values; for instance, electron-withdrawing groups like bromine and carbaldehyde are expected to decrease the basicity of the pyridinic nitrogen and increase the acidity of the N-H proton. nih.govijapbc.com

A crucial feature of N-H unsubstituted benzimidazoles is annular tautomerism. chemicalbook.comencyclopedia.pub For this compound, this means the N-H proton can reside on either nitrogen atom, leading to a dynamic equilibrium between two tautomeric forms: 5-Bromo-1H-benzimidazole-7-carbaldehyde and 6-Bromo-1H-benzimidazole-7-carbaldehyde .

This equilibrium is typically fast in solution at room temperature, often resulting in averaged signals in NMR spectroscopy. encyclopedia.pub The relative population of each tautomer can be influenced by the solvent, temperature, and the electronic nature of the substituents. semanticscholar.orgumich.edu

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are governed by the properties of its functional groups.

Cross-Coupling Reactions: For palladium-catalyzed couplings of aryl bromides, the rate-limiting step is often the oxidative addition of the C-Br bond to the Pd(0) center. chemrxiv.orgacs.org Kinetic studies on Suzuki-Miyaura reactions have shown that the reaction can be zero-order in the boronic acid and first-order in the aryl bromide, consistent with oxidative addition being the slow step. acs.org The strength of the C-Br bond and the electron density at the palladium center are key thermodynamic and kinetic factors, respectively.

Nucleophilic Addition: The addition of a nucleophile to the carbaldehyde group is typically a reversible process. The position of the equilibrium depends on the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate. Subsequent irreversible steps, like protonation or elimination of water (in condensation reactions), drive the reaction to completion.

Tautomerism: The interconversion between the 5-bromo and 6-bromo tautomers is a thermodynamically controlled equilibrium. The relative stability of the two forms, and thus the equilibrium constant, will depend on subtle electronic and steric interactions of the substituents with the imidazole ring. Computational studies on similar substituted benzimidazoles are often used to predict the predominant tautomer. semanticscholar.orgumich.edu

5 Bromobenzimidazole 7 Carbaldehyde As a Key Synthetic Building Block

Utilization in the Synthesis of Substituted Benzimidazoles

The dual reactivity of 5-Bromobenzimidazole-7-carbaldehyde makes it an excellent precursor for a variety of substituted benzimidazoles. The aldehyde functionality can readily undergo condensation reactions, while the bromo group is amenable to cross-coupling reactions.

A primary application of the aldehyde group is in the synthesis of 2-substituted benzimidazoles through condensation with o-phenylenediamines. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the corresponding benzimidazole (B57391) derivative. The use of various substituted o-phenylenediamines allows for the introduction of a wide range of substituents at the 2-position of the newly formed benzimidazole ring.

The bromine atom at the 5-position provides a handle for further diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, enables the introduction of various aryl and heteroaryl groups by reacting the bromo-substituted benzimidazole with a boronic acid in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is highly efficient for creating carbon-carbon bonds and has been widely used to synthesize complex biaryl structures. nih.gov The combination of these two reaction pathways allows for the creation of a diverse library of benzimidazole derivatives with substitution at both the 2- and 5-positions, starting from this compound.

Table 1: Synthesis of Substituted Benzimidazoles from this compound

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Condensation | This compound, o-phenylenediamine (B120857) | Oxidizing agent (e.g., Na2S2O5) | 2-(5-Bromo-1H-benzo[d]imidazol-7-yl)-1H-benzo[d]imidazole |

| Suzuki-Miyaura Coupling | 5-Bromo-benzimidazole derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 5-Aryl-benzimidazole derivative |

Role in Constructing Complex Heterocyclic Systems

The reactivity of this compound extends to the construction of more elaborate fused and linked heterocyclic systems. The aldehyde group can participate in cyclocondensation reactions with a variety of binucleophiles to form new heterocyclic rings fused to the benzimidazole core. For example, reaction with hydrazine (B178648) derivatives can yield pyrazolo[3,4-f]benzimidazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolo[4,5-f]benzimidazoles.

Furthermore, the aldehyde can be a key component in intramolecular reactions designed to build complex polycyclic structures. For instance, the aldehyde can be converted to an imine, which can then undergo an intramolecular Povarov reaction, a type of [4+2] cycloaddition, to construct fused nitrogen-containing heterocycles. organic-chemistry.org The bromo substituent can be utilized in subsequent intramolecular Heck or Suzuki reactions to facilitate further ring closures, leading to the synthesis of highly complex, rigid heterocyclic frameworks.

Precursor for Advanced Organic Ligands and Organometallic Complexes

The benzimidazole moiety is a well-established ligand in coordination chemistry, and this compound serves as an excellent starting point for the synthesis of advanced organic ligands. The aldehyde group is readily converted into a variety of coordinating functionalities. The most common transformation is the formation of Schiff bases through condensation with primary amines. researchgate.netresearchgate.net These Schiff base ligands, also known as imines, are versatile and can coordinate to a wide range of metal ions through the imine nitrogen and a benzimidazole nitrogen. researchgate.netmdpi.com

The resulting Schiff base ligands derived from this compound are typically multidentate, offering several coordination sites for metal binding. The bromo substituent can also influence the electronic properties of the ligand or serve as a site for further modification. These ligands have been used to prepare a variety of organometallic complexes with transition metals such as copper, nickel, cobalt, and zinc. researchgate.net Such complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. nih.gov

Table 2: Synthesis of Schiff Base Ligands and Metal Complexes

| Reactant 1 | Reactant 2 | Product Type | Potential Metal Ions for Complexation |

|---|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Schiff Base Ligand | Cu(II), Ni(II), Co(II), Zn(II) |

| This compound | Ethylenediamine | Tetradentate Schiff Base Ligand | Fe(III), Mn(II), Ru(II) |

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-known MCRs.

For example, it can serve as the aldehyde component in the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.org The resulting product would be a complex peptidomimetic structure incorporating the 5-bromobenzimidazole moiety. Similarly, it could be employed in the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), to produce dihydropyrimidinones or their thio-analogs. beilstein-journals.org The use of this compound in these MCRs would allow for the rapid generation of diverse libraries of complex molecules with potential biological activities.

Derivatization for Functional Material Precursors

The unique combination of a halogenated aromatic ring and a reactive aldehyde group in this compound makes it a valuable precursor for the synthesis of functional organic materials. The aldehyde group is particularly useful for the synthesis of conjugated polymers.

One important class of such materials is poly(azomethine)s, also known as poly(imines) or Schiff base polymers. nih.gov These are typically synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. researchgate.netrsc.orgscholaris.ca this compound can be chemically modified to a dialdehyde derivative, which can then be polymerized with various aromatic diamines to yield conjugated polymers. The benzimidazole unit and the bromo-substituent in the polymer backbone can be used to tune the electronic and photophysical properties of the resulting materials. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo-substituent also offers a site for post-polymerization modification, allowing for further tuning of the material's properties.

Computational and Theoretical Investigations of 5 Bromobenzimidazole 7 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are utilized to determine optimized molecular geometries, including bond lengths and angles. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.

Table 1: Representative Optimized Geometric Parameters for a Benzimidazole Derivative (Calculated via DFT) (Note: This data is illustrative for a generic benzimidazole derivative and not specific to 5-Bromobenzimidazole-7-carbaldehyde)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (imidazole ring) | 1.39 | - |

| C-N (imidazole ring) | 1.33 | - |

| C-C (benzene ring) | 1.40 | - |

| N-C-N (imidazole ring) | - | 113.0 |

| C-N-C (imidazole ring) | - | 105.0 |

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.net

For benzimidazole derivatives, the HOMO and LUMO are typically distributed across the π-system of the fused ring structure. In the case of this compound, the bromine atom and the carbaldehyde group, being electron-withdrawing, would be expected to influence the energy and localization of these orbitals. The analysis of these orbitals helps in predicting the sites most susceptible to nucleophilic and electrophilic attack. researchgate.net

Table 2: Representative HOMO-LUMO Data for a Benzimidazole Derivative (Note: This data is illustrative and not specific to this compound)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map displays regions of positive and negative electrostatic potential, which correspond to areas that are, respectively, electron-poor and electron-rich. Red-colored regions indicate a high electron density and are susceptible to electrophilic attack, while blue-colored regions denote electron deficiency and are prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carbaldehyde group, indicating these as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This visualization provides a clear and intuitive guide to the molecule's reactivity with other polar molecules.

Spectroscopic Property Prediction and Validation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. researchgate.net These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental findings. The calculated vibrational frequencies from IR and Raman spectra correspond to specific bond stretching, bending, and torsional modes within the molecule.

For benzimidazole derivatives, TD-DFT calculations have been shown to provide results that are in good agreement with experimental spectra. researchgate.net The prediction of the electronic absorption spectra (UV-Vis) involves calculating the energies of electronic transitions, which are related to the HOMO-LUMO gap. These predictions can help in the interpretation of experimental spectroscopic data and the identification of the compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a rotatable carbaldehyde group, conformational analysis is important to identify the most stable conformer(s).

By systematically rotating the dihedral angle of the carbaldehyde group relative to the benzimidazole ring and calculating the energy at each step, a potential energy surface can be generated. This energy landscape reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The relative energies of these conformers determine their population at a given temperature.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to simulate reaction mechanisms at the molecular level. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state analysis is a key component of these simulations. By calculating the energy and structure of the transition state, the activation energy for the reaction can be determined. This information is invaluable for understanding the kinetics and feasibility of a chemical reaction. For instance, in a Mannich reaction involving a benzimidazole derivative, DFT studies can elucidate the stability of the formed complexes. researchgate.net

Exploration of Structure Activity Relationships in Derivatives of 5 Bromobenzimidazole 7 Carbaldehyde

Design Principles for Novel Derivatives

The design of novel derivatives of 5-Bromobenzimidazole-7-carbaldehyde is guided by established pharmacological principles. The benzimidazole (B57391) core is a versatile and privileged scaffold in drug discovery, known to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation. researchgate.net Modifications at various positions of the benzimidazole ring system are known to significantly influence the biological activity of the resulting compounds. nih.gov

For instance, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical in modulating the anti-inflammatory properties of benzimidazole derivatives. nih.gov Specifically, the introduction of different functional groups at the C5 position, such as a carboxamide, can lead to selective cannabinoid receptor (CB2) agonism. nih.gov The design of new analogs often involves computational approaches to predict the binding interactions with target proteins. For example, the design of 2-(2-aminophenyl)-5(6)-substituted-benzimidazoles aims to introduce hydrogen bond donor and acceptor groups at specific positions to enhance their inhibitory potential against enzymes like E. coli DNA gyrase B. nih.gov

Synthetic Strategies for Diverse Analogs

A variety of synthetic methodologies are employed to generate a diverse library of this compound analogs. A common approach involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde. For example, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole can be synthesized by reacting 4-bromo-1,2-benzenediamine with 2-nitrobenzaldehyde. nih.gov This initial scaffold can then undergo further modifications.

Palladium-catalyzed cross-coupling reactions are instrumental in introducing a wide range of substituents at the 5-position of the benzimidazole ring. nih.gov Another versatile method is the Knoevenagel condensation, which has been utilized in the synthesis of benzimidazole-thiazolidinediones. nih.gov The synthesis of 2-substituted-benzimidazole-5-carboxylic acids can be achieved by reacting aryl aldehyde sodium bisulfite adducts with a benzoic acid derivative, which can then be converted to ester and hydrazide derivatives for further functionalization. nih.gov These synthetic routes allow for the systematic variation of substituents to probe the structure-activity relationships.

In Vitro Mechanistic Studies of Derivative Interactions with Biological Targets

In vitro studies are crucial for elucidating the mechanisms by which derivatives of this compound interact with their biological targets. These studies often involve cell-based assays and enzymatic assays to determine the potency and mode of action of the synthesized compounds. For example, a series of 5-bromo-2-aryl benzimidazole derivatives were evaluated for their inhibitory activity against α-glucosidase and urease enzymes. nih.gov The results indicated that several derivatives were more potent than the standard inhibitor, thiourea (B124793). nih.gov

Cytotoxicity studies are also conducted in parallel to ensure that the observed biological activity is not due to general cellular toxicity. In the case of the 5-bromo-2-aryl benzimidazole derivatives, they were found to be non-toxic towards the 3T3 mouse fibroblast cell line. nih.gov Such studies provide valuable insights into the selectivity and safety profile of the novel compounds at a cellular level.

Ligand-Target Binding Affinity Assessments (Non-Clinical)

The assessment of binding affinity is a key component in understanding the interaction between a ligand and its biological target. These non-clinical assessments are typically performed using techniques such as radioligand binding assays or surface plasmon resonance (SPR). For cannabinoid receptors, the binding affinity of benzimidazole derivatives has been determined, with some compounds showing high selectivity for the CB2 receptor over the CB1 receptor. nih.gov For instance, a derivative with a carboxamide substitution at the C5 position exhibited a Ki value of 3.3 nM for the human CB2 receptor, demonstrating high affinity. nih.gov

Molecular docking studies are often used to complement experimental binding data and to visualize the binding modes of the ligands within the active site of the target protein. nih.gov These computational models can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies of benzimidazole derivatives with acetylcholinesterase revealed that interactions with specific residues, like Tyr 334, are crucial for binding. nih.gov

Enzyme Inhibition Studies (Mechanistic Focus)

The benzimidazole scaffold is a common feature in many enzyme inhibitors. Mechanistic studies focus on understanding how these derivatives inhibit the catalytic activity of specific enzymes. For example, derivatives of this compound have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. nih.gov

Structure-activity relationship studies have revealed that the nature and position of substituents on the benzimidazole ring play a critical role in determining the inhibitory potency and selectivity. For instance, in a series of 2-phenyl-substituted benzimidazoles, a lipophilic group at the R5 position favored COX-1 inhibition, while a hydrophilic group at the same position enhanced COX-2 inhibition. nih.gov The inhibitory concentration (IC50) values are determined to quantify the potency of the inhibitors. Some 5-bromo-2-aryl benzimidazole derivatives have shown IC50 values in the low micromolar range against urease, with the most potent compound exhibiting an IC50 of 8.15 µM. nih.gov

Table 1: Urease Inhibitory Activity of Selected 5-Bromo-2-aryl Benzimidazole Derivatives

| Derivative | IC50 (µM) |

| 7 | 12.07 ± 0.05 |

| 8 | 10.57 ± 0.12 |

| 11 | 13.76 ± 0.02 |

| 14 | 15.70 ± 0.12 |

| 22 | 8.15 ± 0.03 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Data sourced from a study on 5-bromo-2-aryl benzimidazole derivatives as urease inhibitors. nih.gov

Receptor Agonism/Antagonism Investigations (Mechanistic Focus)

Derivatives of this compound have also been investigated for their ability to act as agonists or antagonists at various receptors. The focus of these mechanistic studies is to understand how these compounds modulate receptor function. For example, certain benzimidazole derivatives have been identified as cannabinoid receptor agonists, which are of interest for their potential anti-inflammatory effects. nih.gov

The concept of inverse agonism is also relevant in this context. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the absence of constitutive receptor activity, an inverse agonist will behave as an antagonist. nih.gov The therapeutic effects of some drugs are attributed to their inverse agonist properties. nih.gov Mechanistic investigations into receptor agonism and antagonism by benzimidazole derivatives often involve functional assays that measure the downstream signaling pathways activated or inhibited by the compound.

Potential Applications and Future Research Directions

Advancements in Medicinal Chemistry Scaffold Development (Pre-clinical, Non-Clinical)

The benzimidazole (B57391) scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom and a carbaldehyde group at the 5 and 7-positions, respectively, offers avenues for creating novel drug candidates with potentially enhanced biological activities.

The bromine substituent can increase lipophilicity, potentially improving membrane permeability and oral bioavailability of derivative compounds. Furthermore, the bromine atom can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for biological targets. The aldehyde group serves as a versatile handle for synthetic modifications, allowing for the construction of a diverse library of derivatives through reactions such as reductive amination, Wittig reactions, and condensations.

Research on related 5-bromobenzimidazole derivatives has demonstrated their potential as potent therapeutic agents. For instance, various 5-bromo-2-aryl benzimidazoles have been investigated as dual inhibitors of α-glucosidase and urease, enzymes implicated in diabetes and peptic ulcers, respectively. nih.gov Some of these derivatives exhibited significant inhibitory activity, with IC50 values more potent than the standard inhibitor thiourea (B124793) for urease. nih.gov Additionally, studies on 5-phenylterbenzimidazoles have shown that 5-bromo substitution can contribute to cytotoxicity against cancer cell lines, with some derivatives acting as topoisomerase I poisons. nih.gov

The aldehyde functionality in 5-Bromobenzimidazole-7-carbaldehyde is particularly significant for generating Schiff base derivatives. These compounds, formed by condensation with primary amines, are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The resulting imine bond can be crucial for interacting with biological targets.

| Derivative Class | Potential Therapeutic Target/Application | Key Structural Contribution |

| Schiff base derivatives | Antimicrobial, Anticancer | Imine bond for target interaction |

| Amine derivatives (via reductive amination) | Varied, depending on the amine | Introduction of diverse functional groups |

| Olefin derivatives (via Wittig reaction) | Varied, depending on the phosphorane | Carbon-carbon bond formation for scaffold extension |

This table illustrates potential derivative classes of this compound and their general therapeutic applications based on known benzimidazole chemistry.

Future pre-clinical research should focus on synthesizing a library of derivatives from this compound and screening them against a wide range of biological targets, including kinases, polymerases, and various enzymes, to uncover novel therapeutic leads.

Emerging Roles in Material Science and Supramolecular Chemistry

The planar structure of the benzimidazole ring system, coupled with the potential for hydrogen bonding (N-H) and halogen bonding (C-Br), makes this compound an attractive candidate for the construction of novel materials and supramolecular assemblies.

In material science, benzimidazole-based polymers are known for their high thermal stability and mechanical strength. The aldehyde group of this compound can be utilized for polymerization reactions, leading to the formation of novel polymers with tailored properties. The bromine atom can further influence the material's characteristics, such as its refractive index and flame retardancy. These materials could find applications in areas like high-performance coatings and advanced composites.

In the realm of supramolecular chemistry, the benzimidazole moiety is a well-known building block for forming self-assembled structures through hydrogen bonding and π-π stacking interactions. The presence of the bromine atom can introduce halogen bonding as an additional directional force, enabling the rational design of complex supramolecular architectures such as sheets, helices, and porous frameworks. The aldehyde group can also participate in the formation of dynamic covalent bonds, leading to the creation of self-healing materials and stimuli-responsive gels.

The formation of metal-organic frameworks (MOFs) is another promising area. The nitrogen atoms of the imidazole (B134444) ring can coordinate with metal ions, while the aldehyde group can be post-synthetically modified to introduce additional functionalities within the pores of the MOF. These materials could have applications in gas storage, separation, and catalysis.

Catalytic Applications of Derivatives

Benzimidazole derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These metal complexes often exhibit significant catalytic activity in a range of organic transformations. Derivatives of this compound, particularly Schiff base derivatives, are expected to be excellent ligands for catalysis.

The aldehyde group allows for the straightforward synthesis of multidentate Schiff base ligands by reacting with various amines containing additional donor sites (e.g., diamines, amino alcohols, and amino acids). These ligands can then be complexed with metals such as copper, palladium, nickel, and zinc. The resulting metal complexes can be explored as catalysts in various reactions, including:

Cross-coupling reactions: Palladium complexes of benzimidazole-based ligands are known to be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental for carbon-carbon bond formation in organic synthesis.

Oxidation reactions: Copper and nickel complexes can be investigated for their catalytic activity in the oxidation of alcohols and other organic substrates.

Asymmetric catalysis: Chiral Schiff base ligands derived from this compound and chiral amines can be used to synthesize enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

The electronic properties of the benzimidazole ring and the presence of the bromine atom can influence the catalytic activity of the metal center, potentially leading to enhanced reactivity and selectivity. Research in this area would involve the synthesis and characterization of various metal complexes and the evaluation of their catalytic performance in different organic reactions. royalsocietypublishing.orgdntb.gov.ua

| Metal | Potential Catalytic Application | Ligand Type |

| Palladium (Pd) | Cross-coupling reactions (Suzuki, Heck) | Schiff base, N-heterocyclic carbene |

| Copper (Cu) | Oxidation of alcohols, Click chemistry | Schiff base |

| Nickel (Ni) | Cross-coupling, Reduction reactions | Schiff base |

| Zinc (Zn) | Aldol reactions, Carbon dioxide fixation | Schiff base |

This table outlines potential catalytic applications of metal complexes derived from this compound.

Sensor Development and Chemoresponsive Systems

The development of chemical sensors for the detection of ions and small molecules is a rapidly growing field. Benzimidazole derivatives have shown great promise as fluorescent and colorimetric chemosensors due to their ability to interact with analytes through coordination, hydrogen bonding, and other non-covalent interactions, leading to a detectable change in their photophysical properties.

The this compound scaffold is well-suited for the design of chemosensors. The aldehyde group can be readily modified to introduce specific recognition sites for target analytes. For example, condensation with hydrazines or amines bearing a fluorophore can lead to "turn-on" or "turn-off" fluorescent sensors. The binding of an analyte to the recognition site can alter the electronic properties of the molecule, resulting in a change in fluorescence intensity or wavelength.

The bromine atom can also play a role in sensor design. Its electron-withdrawing nature can influence the photophysical properties of the benzimidazole core. Furthermore, the potential for halogen bonding can be exploited for the selective recognition of specific anions or neutral molecules.

Potential targets for sensors based on this compound derivatives include:

Metal ions: By incorporating appropriate chelating groups, sensors for environmentally and biologically important metal ions such as Cu²⁺, Zn²⁺, and Hg²⁺ can be developed.

Anions: The design of receptors capable of binding anions like fluoride, cyanide, and acetate (B1210297) through hydrogen bonding and halogen bonding is a feasible goal.

Neutral molecules: Sensors for detecting small organic molecules, such as nitroaromatics (explosives) or biologically relevant thiols, can be designed based on specific host-guest interactions.

Challenges and Opportunities in Scale-Up and Industrial Applications

While this compound holds significant promise in various fields, its transition from laboratory-scale synthesis to industrial application presents both challenges and opportunities.

Challenges:

Purification: The purification of the final product and its derivatives can be challenging, requiring techniques like column chromatography, which are often not practical on a large scale. The development of crystallization-based purification methods would be highly beneficial.

Cost of Starting Materials: The cost and availability of the starting materials for the synthesis can significantly impact the final cost of the compound. Identifying inexpensive and readily available precursors is essential.

Regulatory Hurdles: For applications in medicinal chemistry and other regulated industries, extensive safety and toxicity studies are required, which can be time-consuming and expensive.

Opportunities:

Process Optimization: There is a significant opportunity for research into developing more efficient and sustainable synthetic methods. This could include the use of flow chemistry, which can offer better control over reaction parameters and facilitate scale-up.

Green Chemistry Approaches: The development of greener synthetic routes using less hazardous solvents and reagents, and minimizing waste generation, would not only be environmentally friendly but also economically advantageous.

High-Value Applications: The potential of this compound derivatives in high-value applications such as pharmaceuticals and advanced materials could justify the cost of production.

Contract Manufacturing: Collaboration with contract manufacturing organizations (CMOs) specializing in fine chemical synthesis could provide a pathway for the cost-effective production of this compound at a larger scale.

Interdisciplinary Research Avenues Involving this compound

The versatile nature of this compound opens up numerous avenues for interdisciplinary research, combining principles from chemistry, biology, physics, and materials science.

Chemical Biology: The development of derivatives of this compound as chemical probes to study biological processes is a promising area. For example, fluorescently labeled derivatives could be used to visualize specific enzymes or cellular structures.

Biomaterials: The incorporation of this compound derivatives into biomaterials could lead to the development of materials with enhanced biocompatibility, antimicrobial properties, or drug-eluting capabilities for applications in tissue engineering and medical devices.

Photovoltaics: The π-conjugated system of the benzimidazole ring suggests that its derivatives could be explored as components in organic photovoltaic (OPV) devices. The bromine and aldehyde substituents provide handles for tuning the electronic properties and morphology of these materials to optimize their performance in solar cells.

Computational Chemistry: In silico studies, including density functional theory (DFT) calculations, can be employed to predict the properties of this compound and its derivatives. This can guide the rational design of new molecules with desired functionalities for specific applications, thereby reducing the need for extensive experimental work.

The exploration of these interdisciplinary research avenues will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Q. What challenges arise in achieving regioselective functionalization of this compound?

- Methodological Answer : Competing reactivity at the benzimidazole nitrogen and aldehyde group complicates regioselectivity. Protecting group strategies (e.g., acetal formation for the aldehyde) isolate the bromine for Suzuki coupling. Kinetic studies using in-situ IR spectroscopy track reaction progress to identify optimal timepoints for quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.